molecular formula C14H19NO B1596238 3-Methyl-1-(2-phenylethyl)piperidin-4-one CAS No. 82003-82-5

3-Methyl-1-(2-phenylethyl)piperidin-4-one

Cat. No. B1596238
CAS RN: 82003-82-5
M. Wt: 217.31 g/mol
InChI Key: FYNKVRCSKRJSSF-UHFFFAOYSA-N
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Description

“3-Methyl-1-(2-phenylethyl)piperidin-4-one” is a chemical compound with the CAS Number: 82003-82-5 and Linear Formula: C14H19NO . It has a molecular weight of 217.31 . It is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-Methyl-1-(2-phenylethyl)piperidin-4-one”, is an important task in modern organic chemistry . Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(2-phenylethyl)piperidin-4-one” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The average mass is 217.307 Da and the monoisotopic mass is 217.146667 Da .


Chemical Reactions Analysis

The chemical structure of “3-Methyl-1-(2-phenylethyl)piperidin-4-one” has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs .


Physical And Chemical Properties Analysis

“3-Methyl-1-(2-phenylethyl)piperidin-4-one” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 217.31 . The storage temperature is 2-8 C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analytical Characterization : Research includes the synthesis and analytical characterization of related compounds, highlighting their relevance in drug discovery and the challenges in analytical chemistry due to the presence of positional isomers. For instance, McLaughlin et al. (2016) discussed the synthesis and characterization of diphenidine and its isomers, focusing on their differentiation and analytical challenges (McLaughlin et al., 2016).

Pharmacological Applications

  • Antagonist and Agonist Activity : Compounds structurally related to 3-Methyl-1-(2-phenylethyl)piperidin-4-one have been studied for their potential as NMDA receptor antagonists and motilin receptor agonists, which could have implications for treating various conditions, including gastrointestinal motility disorders and neurological conditions. Zimmerman et al. (1994) and Westaway et al. (2009) explored compounds with high activity and selectivity for opioid and motilin receptors, respectively, which could lead to treatments for GI motility disorders and other applications (Zimmerman et al., 1994); (Westaway et al., 2009).

Material Science Applications

  • Ion Exchange Membranes : Research by Olsson et al. (2018) explored the synthesis and properties of poly(arylene piperidinium) hydroxide ion exchange membranes, demonstrating their potential in alkaline fuel cells due to their excellent alkaline stability and conductivity (Olsson et al., 2018).

Anti-Cancer and Anti-Microbial Research

  • Antimycobacterial Activity : Kumar et al. (2008) described the synthesis and biological evaluation of spiro-piperidin-4-ones against Mycobacterium tuberculosis, highlighting their potent antimycobacterial activity and suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).

Molecular Dynamics and Quantum Chemical Studies

  • Corrosion Inhibition : Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron, showcasing the application of these compounds in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

The safety information for “3-Methyl-1-(2-phenylethyl)piperidin-4-one” includes a warning signal word and the hazard statement H302 . Precautionary statements include P280;P305+P351+P338 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Methyl-1-(2-phenylethyl)piperidin-4-one”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Mode of Action

The compound interacts with its targets by binding to the opiate receptors, which stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in synaptic transmission, affecting the communication between neurons.

Biochemical Pathways

The metabolism of 3-Methyl-1-(2-phenylethyl)piperidin-4-one can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl analogs, it can be inferred that it may have similar pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites of action.

Result of Action

Given its structural similarity to fentanyl, it may have similar effects, such as producing analgesia and sedation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name

3-methyl-1-(2-phenylethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNKVRCSKRJSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342337
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-phenylethyl)piperidin-4-one

CAS RN

82003-82-5, 129164-39-2
Record name 4-Piperidone, 3-methyl-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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